molecular formula C21H40O2 B14670076 Propyl octadec-6-enoate CAS No. 37826-29-2

Propyl octadec-6-enoate

Cat. No.: B14670076
CAS No.: 37826-29-2
M. Wt: 324.5 g/mol
InChI Key: OEABVNYYOCGDNH-UHFFFAOYSA-N
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Description

Propyl octadec-6-enoate: is an organic compound with the molecular formula C21H40O2 . It is an ester formed from the reaction of propanol and octadec-6-enoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Propyl octadec-6-enoate can be synthesized through the esterification reaction between propanol and octadec-6-enoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of heterogeneous catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the esterification reaction. The product is then purified through distillation or other separation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: Propyl octadec-6-enoate undergoes various chemical reactions, including:

    Oxidation: The double bond in the octadec-6-enoate moiety can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for epoxidation or dihydroxylation, respectively.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for the reduction of the ester group.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Different esters or amides.

Scientific Research Applications

Propyl octadec-6-enoate has several applications in scientific research, including:

    Chemistry: Used as a reactant or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Used as a lubricant, plasticizer, or surfactant in various industrial applications.

Mechanism of Action

The mechanism of action of propyl octadec-6-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release propanol and octadec-6-enoic acid, which may interact with cellular components. The double bond in the octadec-6-enoate moiety can participate in various biochemical reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

    Petroselinic acid: An unsaturated fatty acid with a similar structure to octadec-6-enoic acid.

    Ethyl oleate: An ester formed from ethanol and oleic acid, similar in structure to propyl octadec-6-enoate.

Comparison: this compound is unique due to its specific ester linkage and the presence of a double bond in the octadec-6-enoate moiety. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications in various fields.

Properties

CAS No.

37826-29-2

Molecular Formula

C21H40O2

Molecular Weight

324.5 g/mol

IUPAC Name

propyl octadec-6-enoate

InChI

InChI=1S/C21H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20-4-2/h14-15H,3-13,16-20H2,1-2H3

InChI Key

OEABVNYYOCGDNH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC=CCCCCC(=O)OCCC

Origin of Product

United States

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